

D-Arabinose-¹³C-2: A Technical Guide to Chemical Properties and Synthesis

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Compound of Interest

Compound Name: *D*-arabinose-¹³C-2

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This guide provides an in-depth overview of the chemical properties, a proposed synthetic route, and potential research applications of *D*-arabinose-¹³C-2. This isotopically labeled monosaccharide is a valuable tool for metabolic studies, enabling researchers to trace the flux of arabinose through various biochemical pathways.

Chemical Properties of *D*-Arabinose-¹³C-2

D-arabinose is an aldopentose, a five-carbon sugar with an aldehyde functional group.^[1] The isotopic enrichment with carbon-13 at the C-2 position provides a specific probe for analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The key chemical and physical properties are summarized below.

Property	Value	Source(s)
Chemical Formula	$^{13}\text{C}\text{C}_4\text{H}_{10}\text{O}_5$	General Knowledge
Molecular Weight	~151.12 g/mol	[2]
Monoisotopic Mass	151.056178 g/mol	General Knowledge
Appearance	Colorless crystals or white solid	[1]
CAS Number (Unlabeled)	10323-20-3	[1][2]
IUPAC Name	(2S,3R,4R)-2,3,4,5-tetrahydroxy-[2- ^{13}C]pentanal	[3]
Synonyms	D-[2- ^{13}C]arabinose	General Knowledge
Melting Point (Unlabeled)	164-165 °C	[1]
Water Solubility (Unlabeled)	834 g/L at 25 °C	[1]
Isotopic Purity	Typically $\geq 98\%$ for commercial products	[2]

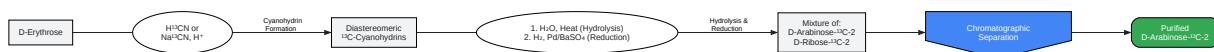
Proposed Synthesis of D-Arabinose- ^{13}C -2

While specific documented protocols for the synthesis of D-arabinose- ^{13}C -2 are not readily available in public literature, a viable and established method for carbon chain extension and isotopic labeling in carbohydrates is the Kiliani-Fischer synthesis.[4][5] This method allows for the elongation of an aldose chain by one carbon atom.

To introduce a ^{13}C label at the C-2 position of D-arabinose, the logical starting material is the four-carbon aldose, D-erythrose. The Kiliani-Fischer synthesis introduces a new chiral center at C-2, resulting in a mixture of two epimeric sugars.[4][6]

Logical Workflow for Synthesis

The diagram below outlines the proposed synthetic workflow starting from D-erythrose.



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Caption: Proposed Kiliani-Fischer synthesis workflow for D-Arabinose-¹³C-2.

Detailed Experimental Protocol

This proposed protocol is based on the general principles of the Kiliani-Fischer synthesis.^[4]^[7]

Step 1: Cyanohydrin Formation

- Dissolve D-erythrose in an aqueous solution.
- Add sodium cyanide enriched with carbon-13 (Na^{13}CN) to the solution.
- Acidify the mixture slowly with a suitable acid (e.g., H_2SO_4) under controlled temperature (ice bath) to generate H^{13}CN in situ. The cyanide ion will perform a nucleophilic attack on the aldehyde carbon of D-erythrose.
- Allow the reaction to proceed for several hours until completion, forming a mixture of two diastereomeric cyanohydrins labeled at the C-2 position.

Step 2: Hydrolysis and Lactonization

- Heat the aqueous solution containing the cyanohydrins. This hydrolyzes the nitrile group (^{13}CN) into a carboxylic acid group ($^{13}\text{COOH}$).
- The resulting aldonic acids will spontaneously form five-membered lactones (aldonolactones) under these conditions, which are more stable.

Step 3: Reduction to Aldose

- The mixture of ¹³C-labeled lactones (D-arabinonolactone and D-ribonolactone) is reduced. A common method is using a catalyst such as palladium on barium sulfate (Pd/BaSO_4) under a hydrogen atmosphere. This selectively reduces the lactone to the corresponding aldehyde.
- Alternatively, reduction using sodium amalgam (Na/Hg) in a slightly acidic solution can be employed.

- This step yields an aqueous solution containing a mixture of D-arabinose-¹³C-2 and D-ribose-¹³C-2.

Step 4: Purification

- The separation of the epimeric sugars, D-arabinose-¹³C-2 and D-ribose-¹³C-2, is the final and most critical step.
- This is typically achieved using preparative liquid chromatography, such as simulated moving bed (SMB) chromatography or column chromatography with a suitable stationary phase (e.g., a calcium-form cation-exchange resin).
- Fractions are collected and analyzed (e.g., by polarimetry or HPLC) to isolate the pure D-arabinose-¹³C-2.

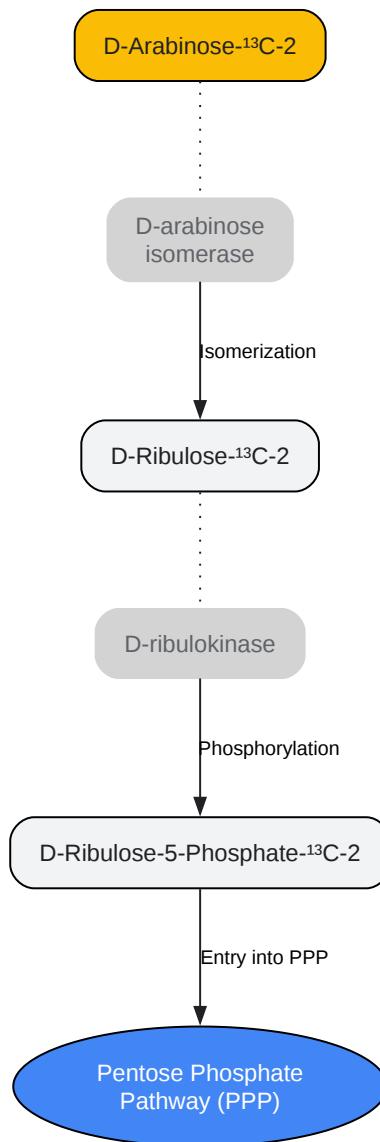
Applications in Metabolic Research

Isotopically labeled sugars like D-arabinose-¹³C-2 are indispensable for tracing metabolic pathways *in vivo* and *in vitro* without using radioactive materials.^[8] The primary application is in metabolic flux analysis, where the incorporation and transformation of the ¹³C label can be monitored over time.

In many microorganisms, such as *Escherichia coli*, D-arabinose is catabolized by being converted into an intermediate of the Pentose Phosphate Pathway (PPP).^{[9][10]} The metabolic fate of D-arabinose-¹³C-2 can be traced using ¹³C-NMR or LC-MS to quantify its entry and distribution through central carbon metabolism.

Metabolic Pathway of D-Arabinose in *E. coli*

The diagram below illustrates the initial steps of D-arabinose catabolism and its entry into the Pentose Phosphate Pathway.^{[9][11][12]}

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Caption: Initial catabolic steps of D-arabinose in *E. coli*.

By using D-arabinose labeled at the C-2 position, researchers can precisely follow the fate of this specific carbon atom as it is processed through isomerization, phosphorylation, and subsequent reactions in the PPP, such as the transketolase and transaldolase reactions.^[8] This provides valuable data on pathway activity and metabolic regulation under various conditions.

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